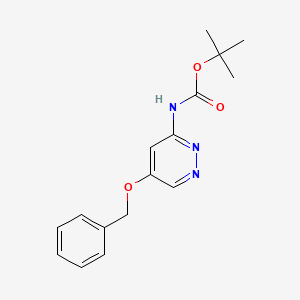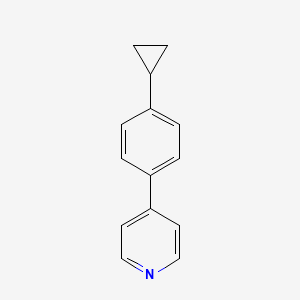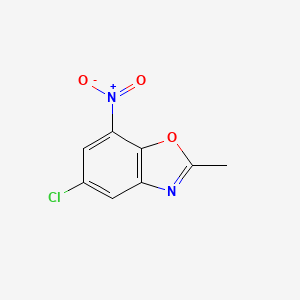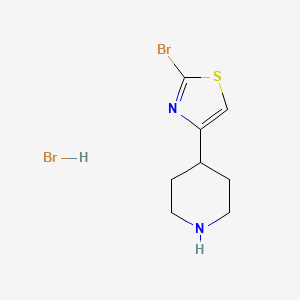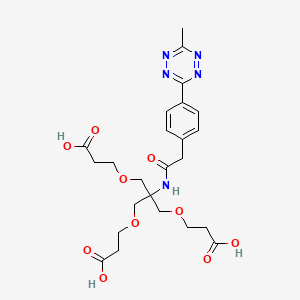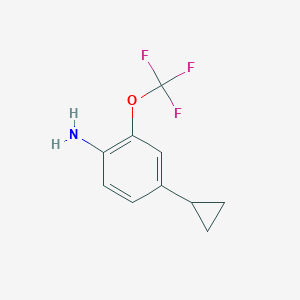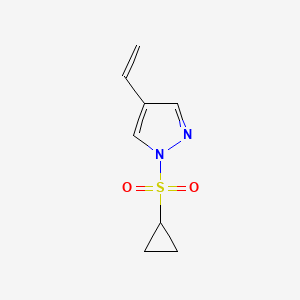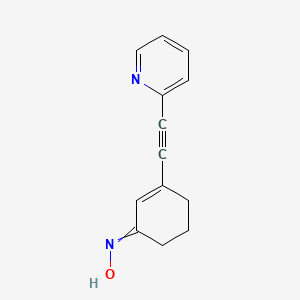
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridyl group attached to an ethynyl moiety, which is further connected to a cyclohexenone ring with an oxime functional group. The presence of these functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethynylpyridine with a cyclohexenone derivative under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium hydroxide in a solvent like dichloromethane at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The exact mechanism of action of (E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Ethynylpyridine: Shares the ethynylpyridine moiety but lacks the cyclohexenone and oxime groups.
Cyclohexenone Oxime Derivatives: Compounds with similar cyclohexenone and oxime structures but different substituents.
Uniqueness
(E)-3-(2-Pyridylethynyl)-2-cyclohexenoneOxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-[3-(2-pyridin-2-ylethynyl)cyclohex-2-en-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H12N2O/c16-15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h1-2,5,9-10,16H,3-4,6H2 |
InChI Key |
ZWBSNTSHJZOYAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=NO)C1)C#CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


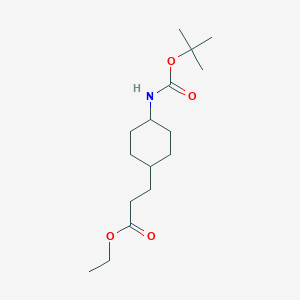
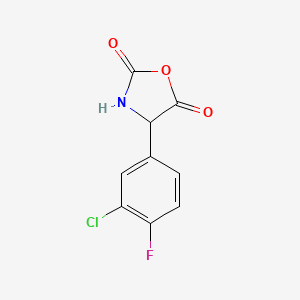
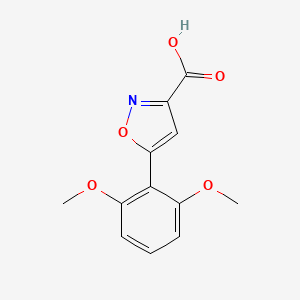
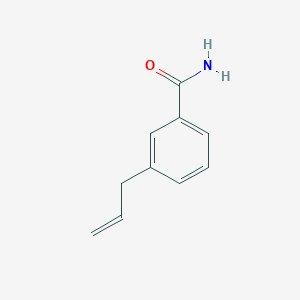
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)

